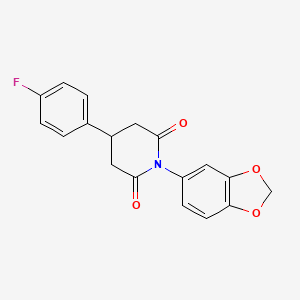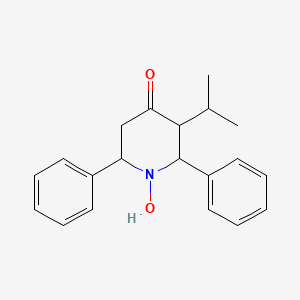
1-Hydroxy-2,6-diphenyl-3-(propan-2-yl)piperidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxy-2,6-diphenyl-3-(propan-2-yl)piperidin-4-one is a complex organic compound featuring a piperidinone core with hydroxy, diphenyl, and isopropyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-2,6-diphenyl-3-(propan-2-yl)piperidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate ketones with amines, followed by cyclization and functional group modifications. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis or catalytic hydrogenation may be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-Hydroxy-2,6-diphenyl-3-(propan-2-yl)piperidin-4-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1-Hydroxy-2,6-diphenyl-3-(propan-2-yl)piperidin-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for therapeutic properties, including anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of 1-Hydroxy-2,6-diphenyl-3-(propan-2-yl)piperidin-4-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as signal transduction or metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Hydroxy-2,6-diphenylpiperidin-4-one: Lacks the isopropyl group, which may affect its reactivity and biological activity.
2,6-Diphenyl-3-(propan-2-yl)piperidin-4-one:
Uniqueness
1-Hydroxy-2,6-diphenyl-3-(propan-2-yl)piperidin-4-one is unique due to the combination of hydroxy, diphenyl, and isopropyl substituents. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
923019-45-8 |
|---|---|
Formule moléculaire |
C20H23NO2 |
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
1-hydroxy-2,6-diphenyl-3-propan-2-ylpiperidin-4-one |
InChI |
InChI=1S/C20H23NO2/c1-14(2)19-18(22)13-17(15-9-5-3-6-10-15)21(23)20(19)16-11-7-4-8-12-16/h3-12,14,17,19-20,23H,13H2,1-2H3 |
Clé InChI |
OKIJNHLLNRFLNU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1C(N(C(CC1=O)C2=CC=CC=C2)O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-methoxyphenyl)-2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B14171605.png)

![N'-[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B14171621.png)
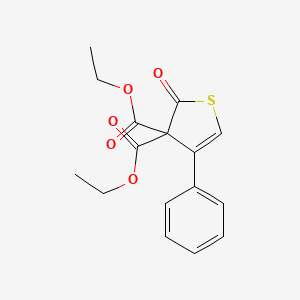

![N-(1-ethyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide](/img/structure/B14171625.png)
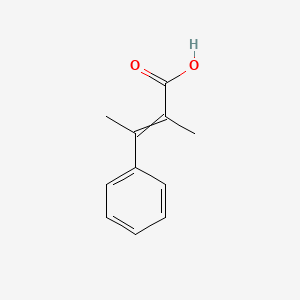
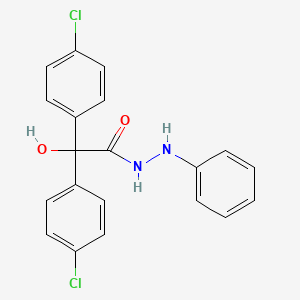
![3-Ethyl-5,7-dimethyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B14171641.png)
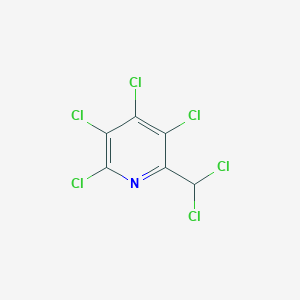
![5-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2,4-triol](/img/structure/B14171648.png)
